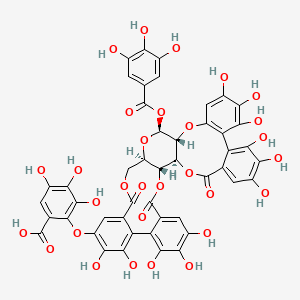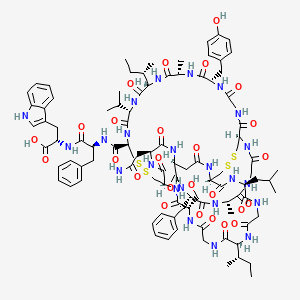
Rugosin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rugosin C is a natural product found in Rosa rugosa, Corylus heterophylla, and other organisms with data available.
Scientific Research Applications
Antimicrobial Properties Rugosin C, along with rugosins A and B, isolated from the skin of the frog Rana rugosa, exhibits antimicrobial activity against gram-positive bacteria. These peptides, particularly this compound, composed of 37 amino acid residues, have shown effectiveness in inhibiting the growth of bacteria like Staphylococcus aureus (Suzuki et al., 1995).
Inhibition of Histidine Decarboxylase Rugosin G, a variant of rugosin, is identified as a potent inhibitor of recombinant human histidine decarboxylase. This study indicates the potential of rugosin variants in influencing enzymatic activities that are crucial in physiological processes (Nitta et al., 2019).
Ellagitannin Chemistry Studies on the isolation and structural analysis of rugosins, including this compound, from various plant sources like Rosa rugosa have contributed significantly to the understanding of hydrolyzable tannin chemistry. These insights are crucial for further applications in pharmacology and biochemistry (Hatano et al., 1990).
Prevention of Histamine Production in Food Rugosins, including this compound, have been studied for their potential in inhibiting histidine decarboxylase activity in bacteria, which is vital for preventing histamine production in foods like fish. This research points to the possible application of rugosins in food safety and preservation (Nitta et al., 2016).
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GILDSFKQFAKGVGKDLIKGAAQGVLSTMSCKLAKTC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




